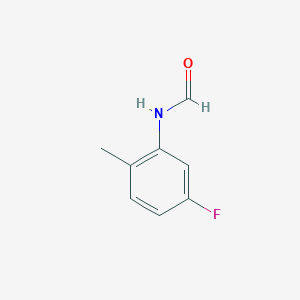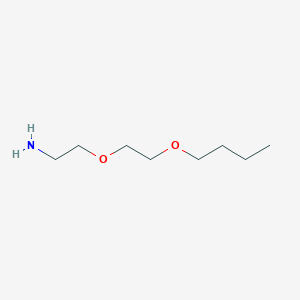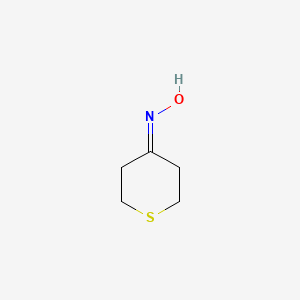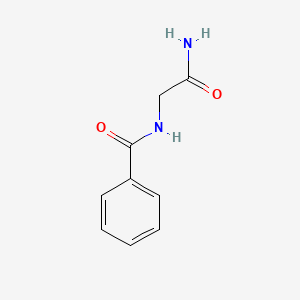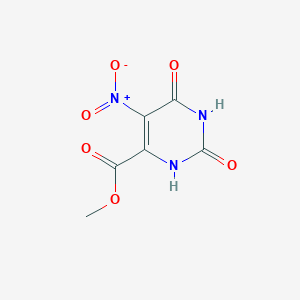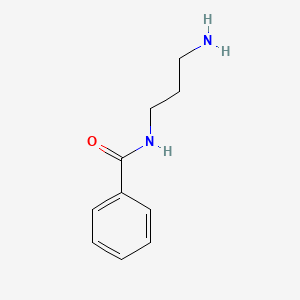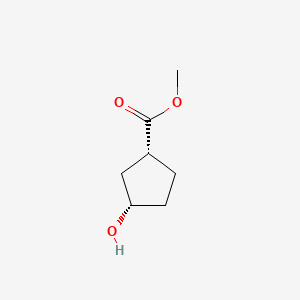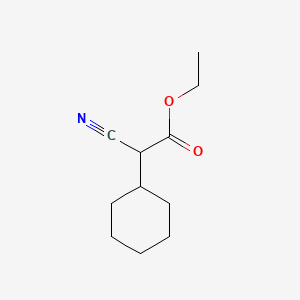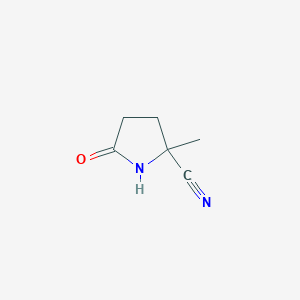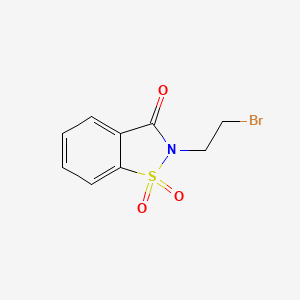
1-Fluoro-4-(trimethylsilyl)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-Fluoro-4-(trimethylsilyl)benzene involves various strategies. For instance, o-(Fluorosilyl)(dimesitylboryl)benzenes are synthesized by reacting fluorodimesitylborane with o-(fluorodimethylsilyl)phenyllithium and o-(fluorodiphenylsilyl)phenyllithium, resulting in colorless crystals that can capture fluoride ions efficiently . Another approach involves generating benzyne intermediates from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride through a domino process, which then undergoes further reactions to yield polysubstituted benzenes . Additionally, the reaction of fluorobenzene with Me3Si- anion in HMPA at room temperature surprisingly affords o- and p-fluorotrimethylsilylbenzenes, as well as trimethylsilylbenzene . Furthermore, 1,2-bis(trimethylsilyl)benzenes are synthesized through Diels-Alder or C-H activation reactions, serving as precursors for various functionalized compounds .
Molecular Structure Analysis
The molecular structures of these compounds are characterized using techniques such as X-ray crystal structure analysis and multinuclear NMR spectroscopy. These analyses reveal the arrangement of the bidentate Lewis acid structures in o-(fluorosilyl)(dimesitylboryl)benzenes and confirm the successful synthesis of the desired compounds . The structure of benzyne intermediates and their polysubstituted derivatives can also be elucidated through these methods .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse. The o-(fluorosilyl)(dimesitylboryl)benzenes show a high affinity for fluoride ions, forming mu-fluoro bridged products . The benzyne intermediates generated from o-(trimethylsilyl)phenols are highly reactive and can participate in various substitution reactions to produce polysubstituted benzenes . The reaction of fluorobenzene with Me3Si- anion leads to substitution reactions yielding fluorotrimethylsilylbenzenes and trimethylsilylbenzene . Additionally, 1-(trimethylsilylmethyl)benzotriazole undergoes fluoride-catalyzed desilylation with carbonyl compounds, leading to various alkylation and acylation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the trimethylsilyl group and fluorine atoms contributes to the unique properties of these compounds, such as their ability to participate in Lewis acid-base reactions and their reactivity towards nucleophiles. The o-(fluorosilyl)(dimesitylboryl)benzenes, for example, are colorless crystals that can efficiently capture fluoride ions, indicating their potential use in applications requiring fluoride ion sequestration . The polysubstituted benzenes obtained from benzyne intermediates may exhibit varied physical properties depending on the substituents introduced during the reaction .
Wissenschaftliche Forschungsanwendungen
Synthesis of Efficient Benzyne Precursors and Luminescent Materials
1,2-Bis(trimethylsilyl)benzene, a closely related compound to 1-Fluoro-4-(trimethylsilyl)benzene, plays a crucial role in synthesizing efficient benzyne precursors and certain luminescent π-conjugated materials. This synthesis can be achieved through improved methods involving milder reaction conditions and avoiding cancerogenic solvents (Lorbach et al., 2010).
Aromatic Nucleophilic Substitution Reactions
Dimethyl(trimethylsilyl)phosphane has been used for the substitution of fluorine in various fluoro benzenes, including 1-Fluoro-4-(trimethylsilyl)benzene. This substitution process is significant for studying aromatic nucleophilic substitution mechanisms and the resultant products' potential applications (Goryunov et al., 2010).
Functionalization for Catalytic and Luminescent Applications
The functionalization of 1,2-Bis(trimethylsilyl)benzenes, closely related to 1-Fluoro-4-(trimethylsilyl)benzene, is essential for creating benzyne precursors, Lewis acid catalysts, and specific luminophores. This functionalization can lead to high-yield synthesis routes and innovative catalytic and luminescent applications (Reus et al., 2012).
Domino Process in Benzyne Generation
A domino process involving o-(trimethylsilyl)phenols, related to 1-Fluoro-4-(trimethylsilyl)benzene, has been discovered for generating benzynes. This process leads to the production of polysubstituted benzenes, a crucial step in various organic syntheses (Ikawa et al., 2011).
Reductive Defluorination in Organic Synthesis
Research has shown that 1,2-bis(trimethylsilyl)benzene can be used in the reductive defluorination of fluoroalkanes, a process important in various organic synthetic methodologies (Guijarro et al., 2003).
Halogen Scrambling and Buttressing Effects
The study of halogen scrambling and buttressing effects in oligobromoarenes, related to 1-Fluoro-4-(trimethylsilyl)benzene, provides insights into the reactivity of halogenatedaromatic compounds. This research helps in understanding the basicity-driven formation of organometallic intermediates and the sterically hindered reactions in certain substrates, which can be significant in designing halogenated aromatic compounds for various applications (Mongin et al., 2001).
Ortho-Substituent Effects in Protodesilylation
Studying the effects of ortho-substituents in the protodesilylation of compounds like o-XC6H4·SiMe3, which are structurally similar to 1-Fluoro-4-(trimethylsilyl)benzene, provides valuable data on the reactivity of these compounds. This knowledge is beneficial in understanding the relative importance of inductive and resonance components of substituent effects, which can aid in the synthesis of ortho-substituted aromatic compounds (Eaborn et al., 1969).
Reactions with Alkali Metal Bis(trimethylsilyl)amides
The reaction of alkali metal bis(trimethylsilyl)amides with halobenzenes, including structures similar to 1-Fluoro-4-(trimethylsilyl)benzene, produces a mixture of N,N-bis(trimethylsilyl)aniline and N,2-bis(trimethylsilyl)aniline. Understanding these reactions and the effects of various factors such as solvent, halogen, and alkali metal nature on the isomer ratio is important in organic synthesis and the development of new reaction pathways (Lis et al., 2015).
Nucleophilic Substitution Reactions on Nonactivated Aromatic Compounds
Research on the nucleophilic substitution reactions on nonactivated aromatic compounds, including fluoro and trimethylsilyl substituted benzenes, provides insights into the mechanisms of aromatic substitution. These studies are crucial for the development of new synthetic methodologies and the understanding of reaction mechanisms in organic chemistry (Postigo & Rossi, 2001).
Palladium-Catalyzed Arylation of Trimethylsilyl Enol Ethers
The palladium-catalyzed arylations of trimethylsilyl enol ethers with aryl halides, which are related to the reactions of compounds like 1-Fluoro-4-(trimethylsilyl)benzene, are significant for creating diverse organic compounds. These reactions contribute to the development of new synthetic routes in medicinal chemistry and material science(Iwama & Rawal, 2006).
Fluoro Olefin Synthesis
Fluorotris(trimethylsilyl)methane, a compound structurally related to 1-Fluoro-4-(trimethylsilyl)benzene, has been used in the synthesis of fluoro olefins. The reaction with aromatic aldehydes leads to the formation of 1,3-disubstituted 2-fluoro-2-propen-1-ols, demonstrating its utility in creating new fluoro-organic compounds, which can be significant in pharmaceuticals and agrochemicals (Shimizu et al., 2000).
Palladium-Catalyzed Allylalkynylation of Benzynes
Benzynes generated from compounds related to 1-Fluoro-4-(trimethylsilyl)benzene have been used in palladium-catalyzed allylalkynylation reactions. This process results in the formation of 1-allyl-2-alkynylbenzenes, which can be applied in the synthesis of complex organic molecules, including pharmaceuticals and natural products (Jeganmohan & Cheng, 2004).
Synthesis of B/Si Bidentate Lewis Acids
Research has demonstrated the synthesis of o-(Fluorosilyl)(dimesitylboryl)benzenes, which are analogous to 1-Fluoro-4-(trimethylsilyl)benzene. These compounds serve as B/Si bidentate Lewis acids and exhibit high fluoride ion affinity. Such compounds have potential applications in catalysis and as reagents in organic synthesis (Kawachi et al., 2008).
Wirkmechanismus
1-Fluoro-4-(trimethylsilyl)benzene, also known as (4-fluorophenyl)trimethylsilane, is a chemical compound with the formula FC6H4Si(CH3)3 . Here is an overview of its mechanism of action:
Target of Action
It’s known that this compound is used as a reagent in various chemical reactions, particularly in suzuki–miyaura coupling .
Mode of Action
In the context of Suzuki–Miyaura coupling, 1-Fluoro-4-(trimethylsilyl)benzene can act as a source of the 4-fluorophenyl group . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide, catalyzed by a palladium(0) complex .
Biochemical Pathways
In the context of organic synthesis, it plays a crucial role in the formation of carbon-carbon bonds via the suzuki–miyaura coupling .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16828 and a density of 0.945 g/mL at 25 °C . It’s also reported to have a low GI absorption and is BBB permeant .
Result of Action
The result of 1-Fluoro-4-(trimethylsilyl)benzene’s action is typically the formation of new organic compounds. For instance, in Suzuki–Miyaura coupling, it contributes to the formation of biaryl compounds .
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKFVPRKXHZBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196532 | |
| Record name | Silane, (4-fluorophenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(trimethylsilyl)benzene | |
CAS RN |
455-17-4 | |
| Record name | 1-Fluoro-4-(trimethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (4-fluorophenyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (4-fluorophenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-4-(trimethylsilyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



